molecular formula C6H8O3 B3328082 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one CAS No. 41728-14-7

6-Hydroxy-2-methyl-2H-pyran-3(6H)-one

Cat. No.: B3328082
CAS No.: 41728-14-7
M. Wt: 128.13 g/mol
InChI Key: PLYSJDAYJMFETG-UHFFFAOYSA-N
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Description

6-Hydroxy-2-methyl-2H-pyran-3(6H)-one is an organic compound belonging to the class of pyranones. It is characterized by a six-membered ring containing an oxygen atom and a hydroxyl group at the sixth position. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one can be achieved through several methods. One common approach involves the cyclization of 2-hydroxy-3-methylbut-2-enal under acidic conditions. This reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the pyranone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps, such as distillation or crystallization, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2-methyl-2H-pyran-3(6H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-methyl-2H-pyran-3,6-dione.

    Reduction: The compound can be reduced to form 6-hydroxy-2-methyl-2H-pyran-3-ol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: 2-Methyl-2H-pyran-3,6-dione.

    Reduction: 6-Hydroxy-2-methyl-2H-pyran-3-ol.

    Substitution: Various substituted pyranones depending on the substituent introduced.

Scientific Research Applications

6-Hydroxy-2-methyl-2H-pyran-3(6H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fragrances, flavorings, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2H-pyran-3(6H)-one: Lacks the hydroxyl group at the sixth position.

    6-Hydroxy-2H-pyran-3(6H)-one: Lacks the methyl group at the second position.

    2,6-Dimethyl-2H-pyran-3(6H)-one: Contains an additional methyl group at the sixth position.

Uniqueness

6-Hydroxy-2-methyl-2H-pyran-3(6H)-one is unique due to the presence of both a hydroxyl group and a methyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-hydroxy-6-methyl-2H-pyran-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-4-5(7)2-3-6(8)9-4/h2-4,6,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYSJDAYJMFETG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)C=CC(O1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Hydroxy-2-methyl-2H-pyran-3(6H)-one
Reactant of Route 2
6-Hydroxy-2-methyl-2H-pyran-3(6H)-one
Reactant of Route 3
6-Hydroxy-2-methyl-2H-pyran-3(6H)-one
Reactant of Route 4
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Reactant of Route 5
6-Hydroxy-2-methyl-2H-pyran-3(6H)-one
Reactant of Route 6
6-Hydroxy-2-methyl-2H-pyran-3(6H)-one

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